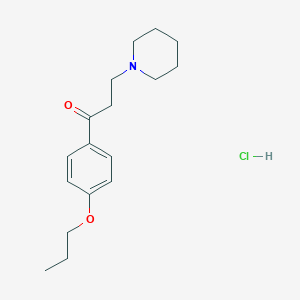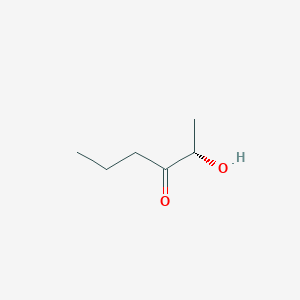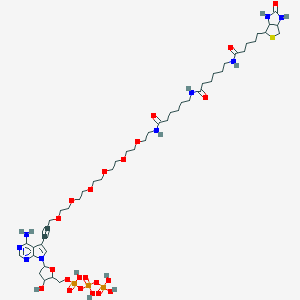
Biotin-36-dc7ATP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-36-dc7ATP is a molecule that has gained attention in scientific research due to its potential applications in studying cellular processes. This molecule is a modified form of adenosine triphosphate (ATP), which is a molecule that provides energy for cellular processes. Biotin-36-dc7ATP has a biotin molecule attached to it, which allows it to bind to certain proteins in the cell and be tracked in experiments.
Mecanismo De Acción
Biotin-36-dc7Biotin-36-dc7ATP works by binding to Biotin-36-dc7ATP-binding proteins in the cell. The biotin molecule attached to biotin-36-dc7Biotin-36-dc7ATP allows it to be tracked in experiments using streptavidin-conjugated probes. This allows for the identification of proteins that interact with Biotin-36-dc7ATP-binding proteins. Additionally, biotin-36-dc7Biotin-36-dc7ATP can be used to measure the rate of Biotin-36-dc7ATP hydrolysis by Biotin-36-dc7ATP-binding proteins.
Efectos Bioquímicos Y Fisiológicos
Biotin-36-dc7Biotin-36-dc7ATP does not have any known biochemical or physiological effects. This molecule is only used in scientific research and is not intended for use in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using biotin-36-dc7Biotin-36-dc7ATP in lab experiments is its ability to label proteins that interact with Biotin-36-dc7ATP-binding proteins. This allows for the identification of protein-protein interactions and the study of cellular processes. Additionally, biotin-36-dc7Biotin-36-dc7ATP can be used to measure the rate of Biotin-36-dc7ATP hydrolysis by Biotin-36-dc7ATP-binding proteins.
One limitation of using biotin-36-dc7Biotin-36-dc7ATP in lab experiments is its cost. This molecule is expensive to synthesize and may not be feasible for all research projects. Additionally, biotin-36-dc7Biotin-36-dc7ATP may not be suitable for all experiments, as it may interfere with the function of some proteins.
Direcciones Futuras
There are several future directions for the use of biotin-36-dc7Biotin-36-dc7ATP in scientific research. One potential application is in studying the regulation of cell signaling pathways. Biotin-36-dc7Biotin-36-dc7ATP could be used to identify proteins that interact with Biotin-36-dc7ATP-binding proteins involved in cell signaling pathways. Additionally, biotin-36-dc7Biotin-36-dc7ATP could be used to study the kinetics of Biotin-36-dc7ATP-binding proteins in different cellular contexts.
Another future direction is in the development of new labeling techniques using biotin-36-dc7Biotin-36-dc7ATP. This molecule could be used in combination with other labeling techniques to study protein-protein interactions and cellular processes.
Conclusion
Biotin-36-dc7Biotin-36-dc7ATP is a molecule with potential applications in scientific research. Its ability to label proteins that interact with Biotin-36-dc7ATP-binding proteins allows for the identification of protein-protein interactions and the study of cellular processes. While biotin-36-dc7Biotin-36-dc7ATP is expensive to synthesize and may not be suitable for all experiments, it remains a valuable tool for studying cellular processes and has potential for future applications in research.
Métodos De Síntesis
The synthesis of biotin-36-dc7Biotin-36-dc7ATP involves several steps. First, adenosine is modified to create a precursor molecule called adenosine-5'-O-(1-thiotriphosphate) (Biotin-36-dc7ATPγS). This precursor molecule is then reacted with biotin-N-hydroxysuccinimide ester to create biotinylated Biotin-36-dc7ATPγS. Finally, the thioester bond in biotinylated Biotin-36-dc7ATPγS is cleaved to create biotin-36-dc7Biotin-36-dc7ATP. This synthesis method allows for the creation of biotin-36-dc7Biotin-36-dc7ATP with high purity and yield.
Aplicaciones Científicas De Investigación
Biotin-36-dc7Biotin-36-dc7ATP has a wide range of applications in scientific research. One of the most common applications is in studying protein-protein interactions. Biotin-36-dc7Biotin-36-dc7ATP can be used to label proteins that bind to Biotin-36-dc7ATP-binding proteins, allowing for the identification of protein-protein interactions. Additionally, biotin-36-dc7Biotin-36-dc7ATP can be used to study the kinetics of Biotin-36-dc7ATP-binding proteins by measuring the rate of Biotin-36-dc7ATP hydrolysis. This molecule also has potential applications in studying the regulation of cellular processes, such as cell signaling pathways.
Propiedades
Número CAS |
147958-08-5 |
|---|---|
Nombre del producto |
Biotin-36-dc7ATP |
Fórmula molecular |
C48H80N9O22P3S |
Peso molecular |
1260.2 g/mol |
Nombre IUPAC |
[[5-[4-amino-5-[3-[2-[2-[2-[2-[2-[2-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C48H80N9O22P3S/c49-46-44-35(31-57(47(44)54-34-53-46)43-30-37(58)38(77-43)32-76-81(66,67)79-82(68,69)78-80(63,64)65)10-9-18-70-20-22-72-24-26-74-28-29-75-27-25-73-23-21-71-19-17-52-42(61)13-4-2-8-15-50-40(59)12-3-1-7-16-51-41(60)14-6-5-11-39-45-36(33-83-39)55-48(62)56-45/h31,34,36-39,43,45,58H,1-8,11-30,32-33H2,(H,50,59)(H,51,60)(H,52,61)(H,66,67)(H,68,69)(H2,49,53,54)(H2,55,56,62)(H2,63,64,65) |
Clave InChI |
KVFCXQIOGIHENX-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Sinónimos |
biotin-36-dc7ATP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)

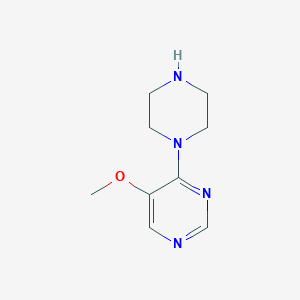


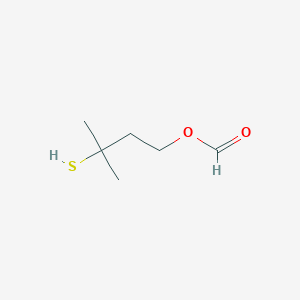
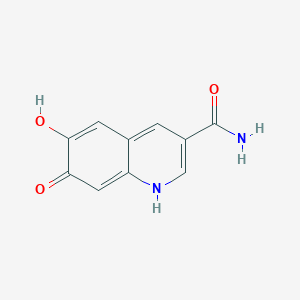
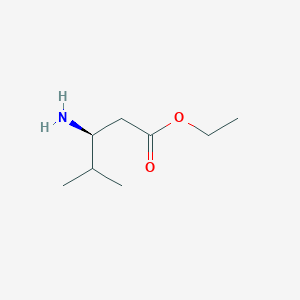

![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)

